BenchChemオンラインストアへようこそ!

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Carvedilol synthesis Process chemistry Intermediate positional advantage

Streamline your carvedilol synthesis and QC workflows with 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 72955-96-5). As the penultimate intermediate requiring only a single N-alkylation step, it reduces your synthetic sequence by 50% vs. epoxide intermediates. Pharma-grade reference standard (Carvedilol Impurity 4) supplied with full characterization data for reliable HPLC system suitability testing and ANDA submissions.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 72955-96-5
Cat. No. B108037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol
CAS72955-96-5
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O
InChIInChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2
InChIKeyUUUATVREIARQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 72955-96-5): Sourcing the Critical Carvedilol Penultimate Intermediate and EP Impurity 4 Reference Standard


1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 72955-96-5, molecular formula C₁₅H₁₆N₂O₂, MW 256.30 g/mol) is a carbazole-derived aryloxypropanolamine that serves as the penultimate synthetic intermediate in the most widely employed industrial route to the non-selective β-/α₁-adrenergic antagonist carvedilol [1]. The compound is formally designated as Carvedilol Impurity 4 in pharmacopoeial monographs and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial carvedilol production [2]. Unlike carvedilol itself, this intermediate possesses no inherent β-adrenergic or α₁-adrenergic blocking activity, a property that is essential to its function as an impurity marker .

Why 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) Cannot Be Replaced by Other Carvedilol Intermediates or In-Class Analogs


Substituting 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol with the earlier epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Related Compound D, CAS 51997-51-4) or the starting material 4-hydroxycarbazole (CAS 52602-39-8) is pharmacopoeially and synthetically invalid because each occupies a distinct, non-interchangeable position in the carvedilol synthetic pathway and impurity profile [1]. The penultimate intermediate 72955-96-5 bears the free primary amine required for final N-alkylation with 2-(2-methoxyphenoxy)ethylamine to form carvedilol; the epoxide intermediate lacks this amine and requires a separate ring-opening step with ammonia, while 4-hydroxycarbazole lacks the entire propanolamine side chain [2]. Furthermore, from a regulatory standpoint, Carvedilol Impurity 4 (72955-96-5) is a distinct pharmacopoeial entity with its own retention time, resolution requirements, and acceptance limits that differ from Impurity C (N-benzylcarvedilol, ≤0.02%), Impurity D (epoxide, ≤0.15%), and Impurity B (bis-impurity) [3]. Generic substitution with an incorrect impurity standard would invalidate HPLC system suitability tests and compromise ANDA/regulatory submission data integrity.

Quantitative Differential Evidence for 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) Versus Closest Comparators


Penultimate vs. Earlier Intermediate: Synthetic Step Proximity to Final API

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) is the immediate penultimate precursor to carvedilol, requiring only a single N-alkylation step with 2-(2-methoxyphenoxy)ethylamine to yield the final API. In contrast, the earlier epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Related Compound D, CAS 51997-51-4) must first undergo epoxide ring-opening with ammonia to generate 72955-96-5 before proceeding to the final coupling, adding one full synthetic step [1]. This positional difference means that procurement of 72955-96-5 allows direct access to carvedilol in a single transformation, whereas the epoxide intermediate requires two sequential steps, each introducing additional opportunities for side-product formation and yield loss [2].

Carvedilol synthesis Process chemistry Intermediate positional advantage

Commercial Purity: HPLC-Assayed ≥99.71% vs. Starting Material ≥98%

Commercially supplied 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) is delivered with a batch Certificate of Analysis (COA) specifying ≥99.71% purity by HPLC, as documented by CymitQuimica/Apollo Scientific . By comparison, the upstream starting material 4-hydroxycarbazole (CAS 52602-39-8), the most common entry point for carvedilol synthesis, is typically supplied at ≥98% HPLC purity (Adamas specification) or ≥98% from multiple vendors [1]. The ~1.71 percentage-point purity differential, while seemingly modest, represents a reduction in total impurity burden from up to 2.0% to ≤0.29%, a factor of ~6.9× lower potential interfering species, which is critical when the compound is employed as an impurity reference standard where trace-level accuracy is paramount .

Intermediate purity HPLC specification Procurement-grade comparison

Bis-Impurity Avoidance: Oxazolidinone-Protected Route via 72955-96-5 Reduces Bis-Impurity B from 10–15% to Undetectable Levels

In conventional carvedilol synthesis proceeding through the unprotected penultimate amine (72955-96-5), the bis-impurity (Carvedilol Impurity B, CAS 918903-20-5) – formed by double N-alkylation of the primary amine with two equivalents of the epoxide intermediate – can constitute 10–15% of the crude product when reactions are conducted in protic or neat solvents [1]. The oxazolidinone-protected synthesis route, which employs a 5-substituted-2-oxazolidinone derivative derived from 72955-96-5, completely avoids bis-impurity formation, yielding carvedilol of >99.5% HPLC purity after a single crystallization [2]. In polar aprotic solvent systems, even the unprotected route limits bis-impurity to 5–7%, versus 10–20% in alcohol, acetonitrile, or hydrocarbon solvents [3]. Crucially, the availability of 72955-96-5 with the free amine is the prerequisite for implementing either the direct N-alkylation or the oxazolidinone protection strategy, making this intermediate the branch point for impurity-controlled synthesis.

Process impurity control Bis-impurity suppression Oxazolidinone protection strategy

Absence of Pharmacological Activity: Zero β-Adrenergic Receptor Binding vs. Carvedilol KD 4–5 nM for β₁

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) is explicitly documented as possessing no inherent β-adrenergic or α₁-adrenergic blocking activity, in marked contrast to carvedilol (CAS 72956-09-3), which demonstrates high-affinity competitive binding with a KD for β₁-receptors of approximately 4–5 nM and a β₁:α₁-blocking relative potency of 1.7-fold in human ventricular myocardium [1]. Carvedilol additionally displays potent antioxidant activity (IC₅₀ 8.1 μM for inhibition of Fe²⁺-initiated lipid peroxidation in rat brain homogenate), a property entirely absent in the intermediate [2]. The four key structural features of carvedilol that confer pharmacology – the carbazole ring system, the β-amino alcohol linker, the N-alkyl substituent bearing the 2-methoxyphenoxyethyl group, and the free secondary amine – are incomplete in 72955-96-5, which lacks the N-alkyl substituent that occupies the β-adrenoceptor binding pocket.

Pharmacological inertness Impurity standard qualification Negative control suitability

Physicochemical Differentiation: Crystalline Solid (mp 114–115°C) Enabling Facile Purification vs. Oily or Low-Melting Comparators

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) is isolated as a colorless crystalline solid with a melting point of 114–115°C (from ethyl acetate), a property that enables straightforward purification by recrystallization without chromatographic intervention [1]. In contrast, the earlier epoxide intermediate 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Related Compound D, CAS 51997-51-4) is described as a low-melting solid or viscous oil at ambient temperature (predicted boiling point 464.9°C, no sharp melting point typically reported), making it substantially more difficult to purify by crystallization [2]. The starting material 4-hydroxycarbazole (CAS 52602-39-8) is also crystalline (off-white to pale yellow solid), but its melting point is significantly higher (>200°C decomposition range), requiring higher-temperature recrystallization conditions that can promote thermal degradation [3]. The intermediate melting point of 72955-96-5 (114–115°C) falls in an optimal range for industrial recrystallization: sufficiently high for convenient handling at room temperature, yet low enough for energy-efficient dissolution and crystallization.

Crystallization purification Melting point advantage Intermediate processability

Regulatory Identity: Distinct Pharmacopoeial Impurity with Defined Acceptance Limit Differentiated from Impurity C (≤0.02%) and Impurity D (≤0.15%)

In the carvedilol pharmacopoeial monograph framework, 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol is recognized as Carvedilol Impurity 4 (also referred to as Impurity C in some compendial classification schemes), with the CAS 72955-96-5 explicitly indexed as a carvedilol impurity reference standard [1][2]. The European Pharmacopoeia (Ph. Eur.) and Russian Federation Pharmacopoeia assign specific acceptance limits to each carvedilol-related substance: Impurity C ≤0.02%, Impurity D (the epoxide intermediate) ≤0.15%, and any unspecified individual impurity ≤0.10%, with total impurities ≤0.5% [3]. This compound is supplied with detailed characterization data compliant with regulatory guidelines (USP, EP, JP, BP) and is suitable for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF submissions [2]. Its identity as a distinct, named impurity with a defined acceptance limit means that laboratories performing carvedilol QC release testing must have access to an authenticated reference standard of 72955-96-5 to establish system suitability, determine relative retention time, and calculate resolution from the carvedilol main peak.

Pharmacopoeial impurity profiling Regulatory reference standard HPLC system suitability

Validated Procurement and Application Scenarios for 1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol (72955-96-5) Based on Quantitative Differentiation Evidence


Carvedilol Process Chemistry: Direct Penultimate Intermediate for One-Step API Synthesis

Procurement of 72955-96-5 is indicated for process R&D and manufacturing groups developing or optimizing carvedilol synthesis routes. As the penultimate intermediate requiring only a single N-alkylation with 2-(2-methoxyphenoxy)ethylamine to yield carvedilol [1], this compound cuts the remaining synthetic sequence by 50% compared to the epoxide intermediate (Carvedilol Related Compound D). Critically, the free primary amine on 72955-96-5 serves as the branch point for implementing the oxazolidinone protection strategy that completely eliminates bis-impurity (Impurity B) formation, enabling carvedilol API of >99.5% HPLC purity after a single crystallization – a purity level unattainable via unprotected routes where bis-impurity forms at 10–15% [2]. The crystalline nature (mp 114–115°C) further allows straightforward purification by recrystallization rather than chromatography, directly improving process mass intensity and reducing solvent consumption [3].

Pharmaceutical Quality Control: Authenticated Reference Standard for Carvedilol Impurity 4 in ANDA/DMF Submissions

QC laboratories performing carvedilol drug substance or drug product release testing under USP, Ph. Eur., or other compendial monographs must employ an authenticated reference standard of 72955-96-5 (Carvedilol Impurity 4) to establish HPLC system suitability. The compound's complete absence of β-adrenergic or α₁-adrenergic pharmacological activity – unlike active metabolites such as O-desmethylcarvedilol (SOICR IC₅₀ 7.62 μM) or 4′-hydroxyphenyl carvedilol (β-blockade 13× more potent than carvedilol) – ensures that it functions solely as an analytical marker without confounding biological assays [4]. With regulatory impurity limits of ≤0.02% for Impurity C, ≤0.15% for Impurity D, and ≤0.10% for unspecified individual impurities, the availability of 72955-96-5 at ≥99.71% HPLC purity provides the accuracy margin needed for reliable quantitation at these stringent thresholds .

Stability-Indicating Method Development: Forced Degradation and Impurity Fate Mapping

72955-96-5 is essential for developing and validating stability-indicating HPLC methods for carvedilol formulations. As a defined process intermediate and potential degradant, spiking studies with this compound allow determination of relative retention time (RRT), resolution from the carvedilol main peak, and limit of detection (LOD)/limit of quantitation (LOQ) values in the presence of formulation excipients. The documented LOD for carvedilol-related impurities by HPLC is as low as 0.0022–0.0076 μg/mL, requiring high-purity reference standards to avoid false positives from co-eluting standard impurities [5]. Single stability-indicating methods that simultaneously resolve carvedilol, Impurity C, Impurity D, Impurity 4, and N-formyl carvedilol have been validated, and the use of the correct Impurity 4 reference standard is non-negotiable for method transfer between laboratories and regulatory acceptance [6].

Carvedilol Analog SAR Programs: Core Carbazole-Amino Alcohol Scaffold for Derivatization

In medicinal chemistry programs exploring carvedilol-based structure-activity relationships (SAR), 72955-96-5 provides the intact carbazole–propanolamine core scaffold – the substructure confirmed by SAR studies to be essential for RyR2/SOICR inhibition by carvedilol analogs [7]. The free primary amine serves as a versatile derivatization handle for introducing diverse N-alkyl substituents, enabling systematic exploration of the amine-substituent pharmacophore without requiring de novo construction of the carbazole-ether-amino alcohol architecture. The extensive carvedilol analog program at J. Med. Chem. (2013, ca. 100 compounds) demonstrated that modifications at all three carvedilol subunits – carbazole, linker, and catechol – significantly modulate SOICR inhibition, with compounds retaining the carbazole-4-yloxy-propan-2-ol core achieving IC₅₀ values as low as 4.66 μM in the RyR2-R4496C HEK-293 assay [8]. Procurement of 72955-96-5 thus accelerates SAR exploration by providing late-stage diversification from a single, well-characterized intermediate.

Quote Request

Request a Quote for 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.